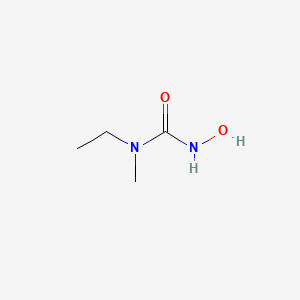
1-Ethyl-3-hydroxy-1-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-hydroxy-1-methylurea is an organic compound with the molecular formula C4H10N2O2 It is a derivative of urea, characterized by the presence of ethyl, hydroxy, and methyl groups attached to the urea backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-hydroxy-1-methylurea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with minimal purification steps.
Industrial Production Methods: The industrial production of this compound typically involves the reaction of ethylamine with methyl isocyanate under controlled conditions. The reaction is carried out in aqueous media, and the product is isolated through filtration and crystallization processes.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-3-hydroxy-1-methylurea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or other substituted ureas.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-hydroxy-1-methylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-hydroxy-1-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and subsequent reactions .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-3-methylurea: Lacks the hydroxy group, resulting in different chemical reactivity and biological activity.
1-Hydroxy-1-methylurea: Similar structure but lacks the ethyl group, affecting its solubility and interaction with molecular targets.
Uniqueness: 1-Ethyl-3-hydroxy-1-methylurea is unique due to the presence of both ethyl and hydroxy groups, which confer distinct chemical properties and biological activities
Eigenschaften
Molekularformel |
C4H10N2O2 |
|---|---|
Molekulargewicht |
118.13 g/mol |
IUPAC-Name |
1-ethyl-3-hydroxy-1-methylurea |
InChI |
InChI=1S/C4H10N2O2/c1-3-6(2)4(7)5-8/h8H,3H2,1-2H3,(H,5,7) |
InChI-Schlüssel |
QODOKZJGZHUOIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C)C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Oxatricyclo[4.2.1.0,3,7]nonan-2-amine](/img/structure/B13202291.png)
![tert-butyl N-[(2S)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B13202298.png)
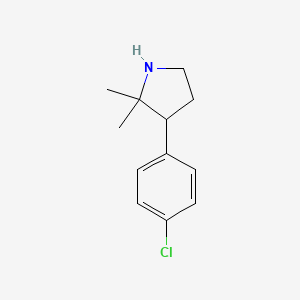
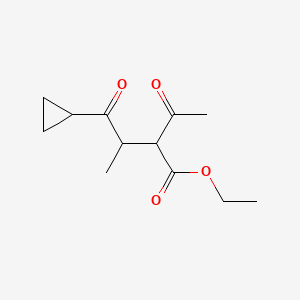
![2-[(3-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13202320.png)
![N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B13202322.png)


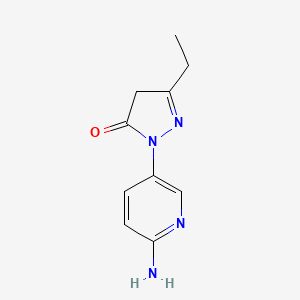
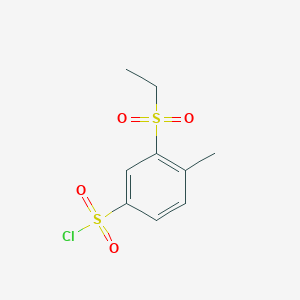
![[1-(Chloromethyl)cyclopropyl]cyclopentane](/img/structure/B13202345.png)


